molecular formula C18H26N2O2 B13727433 Benzyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate

Benzyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate

Cat. No.: B13727433
M. Wt: 302.4 g/mol
InChI Key: JBIHAUAMMBNUAV-UHFFFAOYSA-N
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Description

Benzyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate (molecular formula: C₁₈H₂₆N₂O₂, molecular weight: 302.41) is a bicyclo[2.2.2]octane derivative featuring a benzyl carbamate group and an aminomethyl substituent on the bicyclic core. This compound is of interest in medicinal chemistry due to the rigidity of the bicyclo[2.2.2]octane scaffold, which can enhance binding selectivity in enzyme inhibition or receptor targeting . The compound’s aminomethyl group provides a reactive site for further derivatization, making it a versatile intermediate in drug discovery.

Properties

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

benzyl N-[[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]methyl]carbamate

InChI

InChI=1S/C18H26N2O2/c19-13-17-6-9-18(10-7-17,11-8-17)14-20-16(21)22-12-15-4-2-1-3-5-15/h1-5H,6-14,19H2,(H,20,21)

InChI Key

JBIHAUAMMBNUAV-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CC2)CN)CNC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Preparation Methods of Benzyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate

General Synthetic Strategy

The preparation of this compound typically involves the following key steps:

  • Starting material: 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethanol or its derivatives.
  • Carbamate formation: Reaction of the amine or alcohol functional group with a benzyl chloroformate or benzyl carbamoyl chloride reagent to introduce the benzyl carbamate group.
  • Protection/deprotection steps: Use of protecting groups such as tert-butoxycarbonyl (Boc) on the amine to control reactivity during multi-step synthesis.
  • Purification: Chromatographic methods or crystallization to isolate the pure carbamate.

Detailed Synthetic Routes from Patents and Literature

Boc-Protected Intermediate Route (From WO2018047081A1 Patent)
  • Step 1: Synthesis of tert-butyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate by reacting the amine with Boc anhydride or Boc chloride to protect the amine group.
  • Step 2: Conversion of the Boc-protected amine intermediate to the benzyl carbamate by treatment with benzyl chloroformate under basic conditions.
  • Step 3: Removal of the Boc protecting group under acidic conditions to yield the free amine carbamate, this compound.

This method allows selective protection and functionalization, improving yields and purity.

Direct Carbamate Formation via Aminomethyl Intermediate
  • Starting from 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethanol, the amine is reacted directly with benzyl chloroformate in the presence of a base such as triethylamine or sodium bicarbonate.
  • The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of benzyl chloroformate, forming the carbamate linkage.
  • The product is purified by extraction and chromatography to afford the target compound.
Alternative Methods
  • Use of carbonyldiimidazole (CDI) or diphosgene as carbamate-forming agents in the presence of benzyl alcohol and the bicyclic amine.
  • Reductive amination of the corresponding aldehyde with benzyl carbamate derivatives to install the aminomethyl substituent on the bicyclo[2.2.2]octane ring.

These methods are less commonly reported but may provide alternative routes depending on starting material availability.

Comparative Analysis of Preparation Methods

Method Key Reagents Advantages Disadvantages Yield & Purity Notes
Boc-protected intermediate route Boc anhydride, benzyl chloroformate, acid for deprotection High selectivity, good control over functional groups Multi-step, requires protection/deprotection Generally high yield, high purity
Direct carbamate formation Benzyl chloroformate, base Simple, fewer steps Possible side reactions, lower selectivity Moderate yield, requires purification
CDI or diphosgene mediated carbamation Carbonyldiimidazole or diphosgene, benzyl alcohol Mild conditions, alternative reagents Toxic reagents, complex handling Variable yields, less common

Summary Table of Preparation Methods

Step Reagents/Conditions Purpose Notes
1 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethanol or amine Starting material Commercially available or synthesized
2 Boc anhydride or Boc chloride, base Amine protection Prevents side reactions during carbamate formation
3 Benzyl chloroformate, base (e.g., triethylamine) Carbamate formation Key step to install benzyl carbamate group
4 Acidic deprotection (e.g., TFA) Removal of Boc protecting group Yields free amine carbamate product
5 Purification (chromatography, crystallization) Isolation of pure compound Essential for research-grade material

Chemical Reactions Analysis

Types of Reactions

Benzyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

Pharmacological Studies

Benzyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate has been investigated for its potential as a pharmacological agent due to its structural similarities with various bioactive compounds. Its bicyclic structure may confer unique interactions with biological targets, making it a candidate for further exploration in drug development.

Case Study : Research has indicated that derivatives of bicyclic compounds can exhibit enhanced binding affinity to neurotransmitter receptors, suggesting that this compound may also possess similar properties. Studies focusing on its interaction with the central nervous system could provide insights into its efficacy as a therapeutic agent for neurological disorders.

Synthesis and Chemical Reactions

The compound serves as a valuable intermediate in organic synthesis, particularly in the development of more complex molecules used in medicinal chemistry.

Table 1: Synthetic Routes Involving this compound

Reaction TypeDescriptionReference Source
N-AlkylationUsed to synthesize various alkyl derivatives
Carbamate FormationActs as a precursor for carbamate derivatives
Amine CouplingFacilitates the formation of amine-linked compounds

Material Science

Recent studies have explored the use of this compound in the development of novel materials, particularly in polymer chemistry where it can act as a modifier or stabilizer.

Case Study : The incorporation of this compound into polymer matrices has shown promise in enhancing mechanical properties and thermal stability, making it suitable for applications in advanced materials engineering.

Mechanism of Action

The mechanism of action of Benzyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bicyclic structure may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The bicyclo[2.2.2]octane scaffold is widely utilized in organic synthesis and drug design. Below is a detailed comparison of Benzyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate with structurally related compounds:

Key Comparative Insights

Functional Group Diversity: The aminomethyl group in the target compound distinguishes it from analogs like hydroxymethyl (–12) or ketone derivatives (). This group enhances nucleophilicity, enabling conjugation or cross-coupling reactions . Carbamate Protections: Benzyl carbamates (target compound) are more acid-stable than tert-butyl carbamates, which are prone to cleavage under acidic conditions .

Synthetic Efficiency :

  • Compounds with trioxabicyclo[2.2.2]octane cores (e.g., ) are synthesized in high yields (>80%) via Method D/E, suggesting robust protocols for similar scaffolds .
  • The tert-butyl variant () is synthesized in 92% yield via lithium borohydride reduction, highlighting efficient functional group interconversion .

The bicyclo[2.2.2]octane scaffold’s rigidity may improve binding affinity in enzyme-inhibitor complexes compared to flexible linear analogs .

Commercial Availability: Hydroxymethyl derivatives (e.g., –12) are sold commercially at >97% purity, indicating their utility as building blocks.

Table 2: Physicochemical Properties

Property Target Compound tert-Butyl Analog Hydroxymethyl Derivative
Molecular Weight 302.41 268.40 305.37
Key Functional Groups Aminomethyl, benzyl carbamate Aminomethyl, tert-butyl carbamate Hydroxymethyl, benzyl carbamate
Potential Reactivity Nucleophilic substitution Acid-labile protection Oxidation to aldehydes
Synthetic Accessibility Moderate (limited data) High (92% yield) High (commercial)

Q & A

Q. What is the synthetic route for Benzyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves protecting the primary amine group on the bicyclo[2.2.2]octane scaffold. A common approach uses tert-butyl carbamate (Boc) or benzyl carbamate (Cbz) protection. For example:

Amine Protection : React 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethanamine with benzyl chloroformate to introduce the Cbz group .

Purification : Intermediate products are purified via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) or recrystallization .
Key intermediates include tert-butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate (CAS: 1630906-54-5) and 4-(hydroxymethyl)bicyclo[2.2.2]octane derivatives .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

  • Methodological Answer :
  • Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the carbamate group. Lyophilized powders are stable for >6 months .
  • Handling : Avoid prolonged exposure to moisture or acidic/basic conditions. Use anhydrous solvents (e.g., DMF, THF) for reactions .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm bicyclo[2.2.2]octane scaffold integrity and carbamate linkage (e.g., δ 7.3–7.4 ppm for benzyl protons) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H⁺]⁺ at m/z 303.2) .
  • HPLC : Reverse-phase C18 column (ACN/water gradient) to assess purity (>95%) .

Advanced Research Questions

Q. How does the bicyclo[2.2.2]octane scaffold influence the compound’s conformational rigidity and binding affinity in enzyme inhibition studies?

  • Methodological Answer : The bicyclo[2.2.2]octane core imposes a rigid, three-dimensional structure, reducing entropic penalties during target binding. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations reveal:
  • Hydrophobic interactions with enzyme active sites (e.g., HIV protease) .
  • Steric constraints that enhance selectivity against off-targets .
    Experimental validation via SPR (surface plasmon resonance) shows Kd values in the low micromolar range for protease inhibition .

Q. What strategies resolve stereochemical challenges in synthesizing enantiopure derivatives of this compound?

  • Methodological Answer :
  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during carbamate formation to induce asymmetry .
  • Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, with reported α values >1.5 .
  • Crystallization : Diastereomeric salt formation with tartaric acid derivatives .

Q. How can researchers reconcile contradictory data on the compound’s cytotoxicity across cell lines?

  • Methodological Answer :
  • Assay Optimization : Standardize cell viability assays (MTT/XTT) using matched incubation times (24–48 hrs) and serum-free conditions .
  • Mechanistic Profiling : Perform RNA-seq to identify differential expression of apoptosis markers (e.g., Bax/Bcl-2 ratio) .
  • Metabolic Stability : Assess liver microsomal degradation (e.g., human CYP3A4 activity) to rule out pharmacokinetic variability .

Q. What retrosynthetic strategies are effective for generating structurally diverse analogs of this compound?

  • Methodological Answer :
  • Core Modifications : Replace the bicyclo[2.2.2]octane with adamantane or norbornene to study steric effects .
  • Side-Chain Functionalization : Introduce boronic ester groups (e.g., pinacol ester) at the 4-position for Suzuki-Miyaura cross-coupling .
  • AI-Driven Synthesis : Tools like Pistachio/Reaxys predict feasible one-step routes (e.g., amide coupling with Fmoc-amino acids) .

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